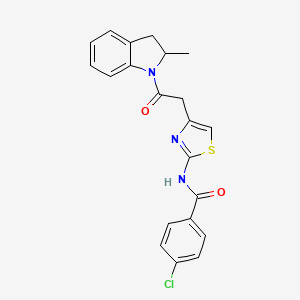

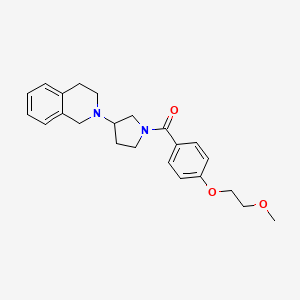

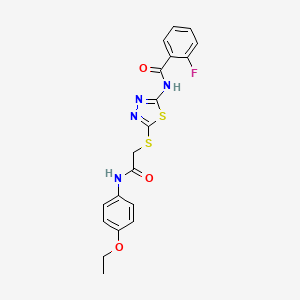

![molecular formula C8H7N3O2 B2526495 Methyl imidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1206983-57-4](/img/structure/B2526495.png)

Methyl imidazo[1,2-a]pyrazine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl imidazo[1,2-a]pyrazine-3-carboxylate” is a compound that falls under the category of imidazo[1,2-a]pyrazines . Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyrazine has been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis

The molecular structure of “Methyl imidazo[1,2-a]pyrazine-3-carboxylate” is based on the imidazo[1,2-a]pyrazine scaffold, which is a versatile component in organic synthesis and drug development . The structure is mainly based on the pattern and position of the substitution .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine has been recognized for its reactivity and multifarious biological activity . It has been used in various synthetic methods and its reactivity has been illustrated in several studies .Physical And Chemical Properties Analysis

“Methyl imidazo[1,2-a]pyrazine-3-carboxylate” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer potential of imidazo[1,2-a]pyrazine derivatives. For instance:

- Novel imidazo[1,2-a]pyridine-based 1,2,3-triazole amide derivatives exhibited in vitro anticancer activity against human cancer cell lines, including HeLa and MCF-7 .

- Researchers have also explored the use of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides as potential anti-TB agents. These compounds demonstrated activity against replicating, non-replicating, multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains .

Coordination Chemistry and Metal Complexes

Imidazo[1,2-a]pyrazine ligands form stable complexes with transition metals. These metal complexes exhibit diverse properties, including luminescence, catalysis, and magnetic behavior. Researchers explore their potential in areas such as molecular switches, sensors, and catalytic transformations.

Future Directions

Imidazo[1,2-a]pyrazine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Future developments are expected to focus on the construction of imidazo[1,2-a]pyrazine derivatives for use in drug development . The anticancer evaluation and electronic properties estimation studies are underway and will be reported in due course of work .

Mechanism of Action

Target of Action

Methyl imidazo[1,2-a]pyrazine-3-carboxylate is a versatile scaffold in organic synthesis and drug development . It has been found to show anti-bacterial action against S. pneumoniae . The primary target of this compound is the conserved protein FtsZ , which plays a crucial role in bacterial cell division .

Mode of Action

The compound interacts with its target, FtsZ, leading to the arrest of cell division . This interaction disrupts the normal functioning of the bacteria, thereby inhibiting its proliferation .

Biochemical Pathways

The affected pathway is the bacterial cell division process, specifically the function of the FtsZ protein . The downstream effects include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

pneumoniae suggests that it has sufficient bioavailability to interact with its target .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth and proliferation . By targeting the FtsZ protein and disrupting cell division, the compound effectively halts the spread of the bacteria .

properties

IUPAC Name |

methyl imidazo[1,2-a]pyrazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-7-5-9-2-3-11(6)7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFKDLJYOWLNKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2N1C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl imidazo[1,2-a]pyrazine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

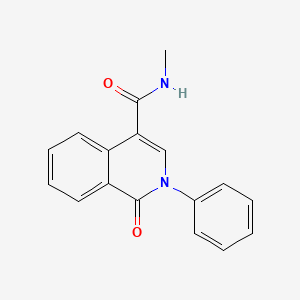

![2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2526419.png)

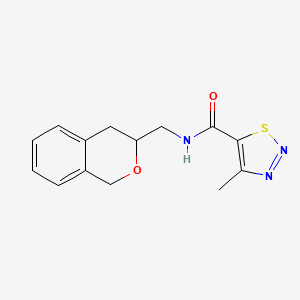

![7-(4-(2-(4-fluorophenoxy)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2526424.png)

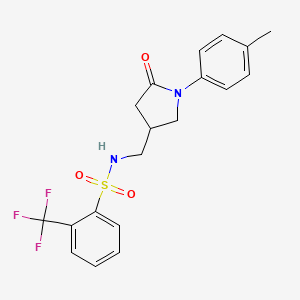

![tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2526425.png)

![1-(2-(3,4-Dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2526430.png)

![N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2526434.png)